![molecular formula C16H19Cl2NO B1439252 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride CAS No. 1185296-96-1](/img/structure/B1439252.png)
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride
Overview
Description
“4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is a chemical compound with the CAS Number: 1185296-96-1 . It has a molecular weight of 312.24 . The IUPAC name for this compound is 4-(4-tert-butylphenoxy)-3-chlorophenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is 1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The molecular weight of “4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride” is 312.23 . The molecular formula is C16H18ClNO•HCl .Scientific Research Applications
Synthesis and Characterization of Polyimides
A novel diamine, synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol, led to the development of polyimides (PIs) with enhanced solubility in organic solvents. These PIs exhibit outstanding thermal stability, transparency, and are amorphous polymers with low water absorption, suggesting their potential for high-performance applications in electronics and materials science (Li et al., 2016).
Steric Effects in Formylation Reactions
Research on the steric effects of alkyl groups in the formylation reaction of dialkylphenol revealed insights into the formation of different by-products. This study contributes to the understanding of molecular interactions and the influence of structural modifications in organic synthesis processes (Huang et al., 2008).
Coordination Chemistry and Extraction Studies
Aminoalkylbis(phenolate) [O,N,O] donor ligands were synthesized and their coordination with uranyl(VI) ions investigated. This research highlights the potential for these ligands in uranium extraction and recovery, important for nuclear fuel processing and environmental remediation (Sopo et al., 2007).
Safety and Hazards
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-chloroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERIQMZDGJXONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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